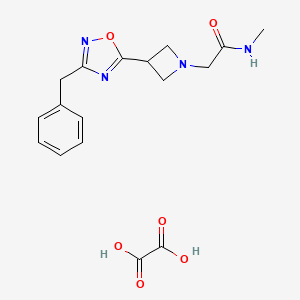

![molecular formula C12H10N2O3 B2746690 6-(2,3-二氢-1,4-苯并二氧杂环戊烷-6-基)吡啶并[3,4-d]嘧啶-3-醇 CAS No. 54558-06-4](/img/structure/B2746690.png)

6-(2,3-二氢-1,4-苯并二氧杂环戊烷-6-基)吡啶并[3,4-d]嘧啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol” seems to be a derivative of 2,3-Dihydro-1,4-benzodioxin . Compounds with the 2,3-Dihydro-1,4-benzodioxin structure are known to have significant biological activity . They are often used in the pharmaceutical industry as antifungal , antimicrobial , anti-inflammatory , and anti-protozoal agents .

Synthesis Analysis

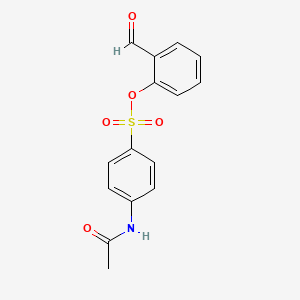

The synthesis of similar compounds often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide derivative, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Molecular Structure Analysis

The molecular structure of similar compounds was determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride . This reaction yields a sulfonamide derivative, which can be further substituted at the N-position with various alkyl/aryl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various spectral techniques . For example, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

科学研究应用

Antibacterial Agent

This compound has shown potential as an antibacterial agent. It has been found to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . This makes it a promising candidate for the development of new antibacterial drugs .

Hemolytic Activity

The compound also exhibits hemolytic activity, which refers to the ability to break down red blood cells. This property could be useful in the treatment of certain blood disorders .

Enzymatic Synthesis

The chiral motif of 2,3-dihydro-1,4 benzodioxane, which is part of the structure of this compound, is widely used in enzymatic synthesis . This suggests that “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol” could be used in the production of various biologically active natural products and therapeutic agents .

Antihypertensive Properties

Compounds containing the 2,3-dihydro-1,4 benzodioxane motif have been found to exhibit antihypertensive properties . This suggests that “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol” could potentially be used in the treatment of high blood pressure .

Treatment of Neurological Disorders

Some compounds with the 2,3-dihydro-1,4 benzodioxane motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . This suggests that “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol” could potentially be used in the treatment of these neurological disorders .

Antihepatotoxic Activities

The natural product flavolignan silybin, which contains a 1,4-benzodioxane ring system, is recognized for its antihepatotoxic activities . This suggests that “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol” could potentially be used in the treatment of liver toxicity .

作用机制

Target of Action

The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol are pathogenic bacterial strains, such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and multiplication . It achieves this by blocking the folate synthetase enzyme, thus impeding folic acid synthesis .

Biochemical Pathways

The affected biochemical pathway is the synthesis of folic acid in bacteria. Folic acid is crucial for bacterial growth and multiplication. By inhibiting the folate synthetase enzyme, this compound disrupts the folic acid synthesis pathway, leading to inhibited bacterial growth .

Pharmacokinetics

It’s known that sulfonamides, a group to which this compound belongs, are generally well-absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . This makes it a potent antibacterial agent. According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of this compound with its targets . .

安全和危害

未来方向

属性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBVWGIDZFYWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol | |

CAS RN |

54558-06-4 |

Source

|

| Record name | 6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2746612.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2746624.png)

![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)